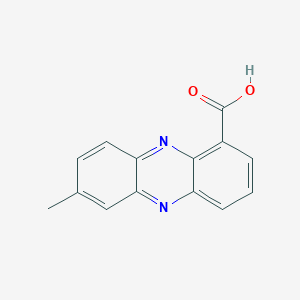
4-Ethylaminoglutethimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylaminoglutethimide (EAG) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAG is a derivative of the drug aminoglutethimide, which was initially developed for the treatment of breast cancer. However, EAG has been found to have a broader range of applications, including in the treatment of various hormonal disorders, as well as in research studies investigating the mechanisms of hormone regulation.
Mecanismo De Acción
The mechanism of action of 4-Ethylaminoglutethimide involves the inhibition of enzymes involved in the synthesis of steroid hormones. Specifically, 4-Ethylaminoglutethimide inhibits the activity of the enzyme cytochrome P450, which is responsible for the conversion of cholesterol into steroid hormones. By blocking this enzyme, 4-Ethylaminoglutethimide effectively reduces the production of steroid hormones in the body.
Biochemical and Physiological Effects:
4-Ethylaminoglutethimide has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit steroid hormone synthesis, 4-Ethylaminoglutethimide has been shown to have anti-inflammatory properties. The compound has also been found to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethylaminoglutethimide in lab experiments is its specificity for inhibiting steroid hormone synthesis. This makes it a useful tool for investigating the role of steroid hormones in various physiological processes. However, 4-Ethylaminoglutethimide has some limitations, including its potential toxicity and the fact that it may not be effective in blocking the production of all steroid hormones.
Direcciones Futuras
There are several potential future directions for research involving 4-Ethylaminoglutethimide. One area of interest is the use of 4-Ethylaminoglutethimide as a potential treatment for hormonal disorders, such as Cushing's syndrome. Additionally, 4-Ethylaminoglutethimide may have applications in the treatment of neurodegenerative diseases, such as Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 4-Ethylaminoglutethimide and its potential uses in various areas of scientific research.
In conclusion, 4-Ethylaminoglutethimide is a chemical compound that has significant potential in scientific research. Its ability to inhibit steroid hormone synthesis makes it a useful tool for investigating the role of hormones in various physiological processes. While there are some limitations to its use, 4-Ethylaminoglutethimide has several potential therapeutic applications and is an area of ongoing research.
Métodos De Síntesis
The synthesis of 4-Ethylaminoglutethimide involves the reaction of aminoglutethimide with ethylamine. The reaction results in the formation of a compound with a molecular weight of 215.3 g/mol. The synthesis of 4-Ethylaminoglutethimide has been well-established in the literature, with several methods reported for its preparation.
Aplicaciones Científicas De Investigación
4-Ethylaminoglutethimide has been extensively used in scientific research for its ability to inhibit the synthesis of steroid hormones. The compound has been found to be particularly effective in blocking the production of cortisol, a hormone that plays a crucial role in the body's stress response. 4-Ethylaminoglutethimide has also been used in studies investigating the regulation of other hormones, including testosterone and estrogen.
Propiedades
Número CAS |
110977-59-8 |
|---|---|
Nombre del producto |
4-Ethylaminoglutethimide |
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(3R,4R)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15-/m1/s1 |
Clave InChI |
AFTKZTHQONPZCK-MEBBXXQBSA-N |
SMILES isomérico |
CC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
SMILES canónico |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Otros números CAS |
110977-59-8 |
Sinónimos |
4-ethyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-ethylaminoglutethimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



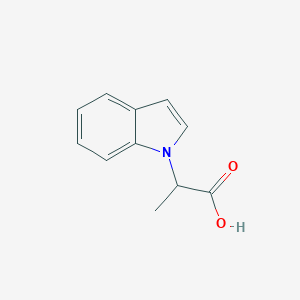

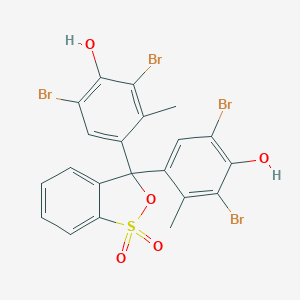

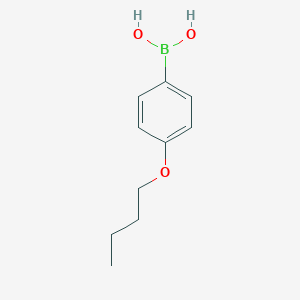
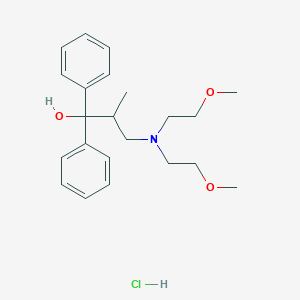
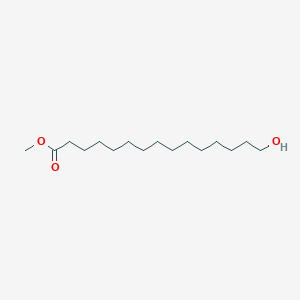
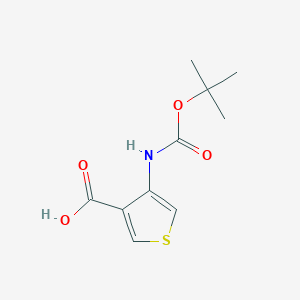
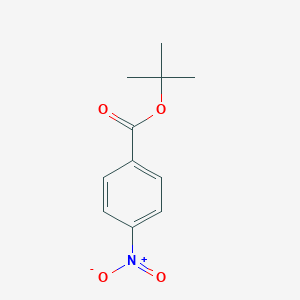
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)



